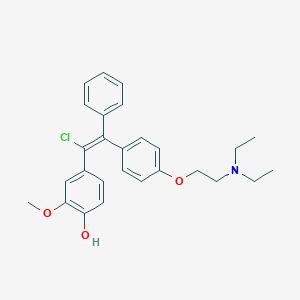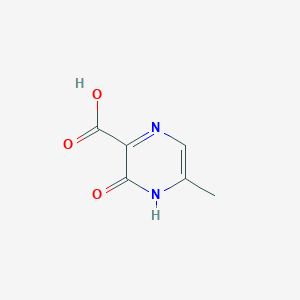![molecular formula C14H10ClN3O B056147 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 120107-40-6](/img/structure/B56147.png)
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline, also known as CPOX, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. CPOX is a type of oxadiazole compound that contains a chlorophenyl group and an aniline group.
Mechanism Of Action
The mechanism of action of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is not well understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In fungi and bacteria, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and protein synthesis.
Biochemical And Physiological Effects
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to have various biochemical and physiological effects. In cancer cells, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to induce cell cycle arrest and apoptosis. In fungi and bacteria, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to inhibit cell growth and reproduction. In addition, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to exhibit antioxidant and anti-inflammatory activities.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline in lab experiments is its relatively low toxicity compared to other compounds with similar activities. However, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline can be difficult to synthesize and purify, which can affect the yield and purity of the final product. In addition, the mechanism of action of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is not well understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are many potential future directions for research on 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline. In medicine, further studies could focus on optimizing the synthesis and formulation of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline for use as an anticancer agent. In agriculture, further studies could focus on developing 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline-based herbicides and insecticides that are more effective and environmentally friendly. In materials science, further studies could focus on developing 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline-based materials with improved electronic and optical properties.
Synthesis Methods
The synthesis of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline can be achieved through various methods, including the reaction of 4-chlorobenzenediazonium salt with 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole, or the reaction of 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole with 4-chlorobenzoyl chloride. The reaction conditions and reagents used in the synthesis process can affect the yield and purity of the final product.
Scientific Research Applications
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been studied for its potential applications in various fields. In medicine, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been studied as a potential herbicide and insecticide. In materials science, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been studied for its potential applications in organic electronics and optoelectronics.
properties
CAS RN |
120107-40-6 |
|---|---|
Product Name |
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline |
Molecular Formula |
C14H10ClN3O |
Molecular Weight |
271.7 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C14H10ClN3O/c15-10-7-5-9(6-8-10)13-17-18-14(19-13)11-3-1-2-4-12(11)16/h1-8H,16H2 |
InChI Key |
CZNYJWQJSGRKRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



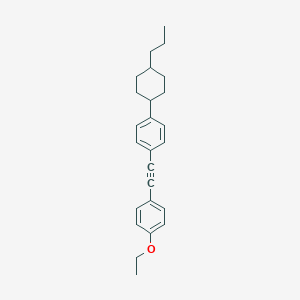
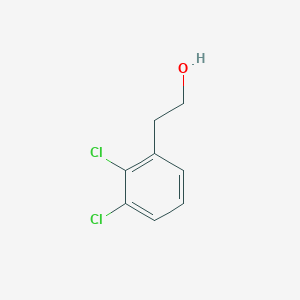
![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)
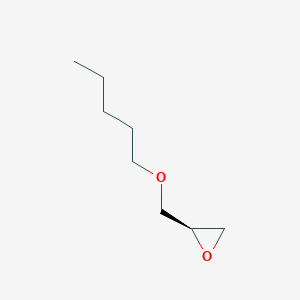
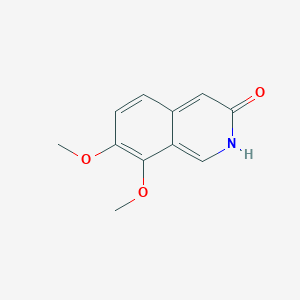
![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)
![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)
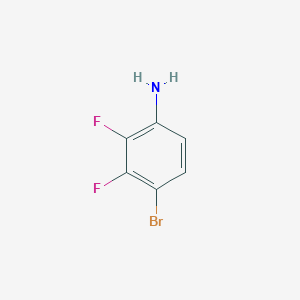
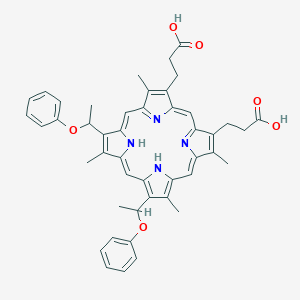
![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)
